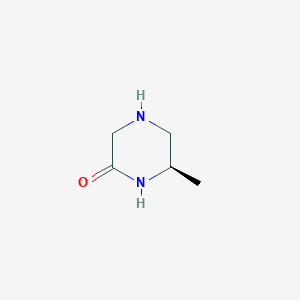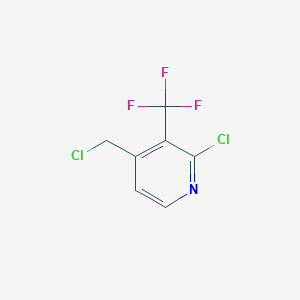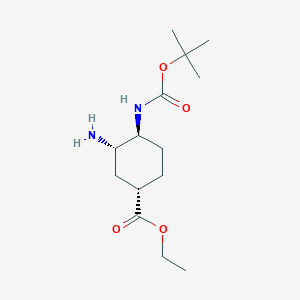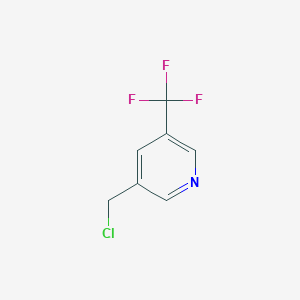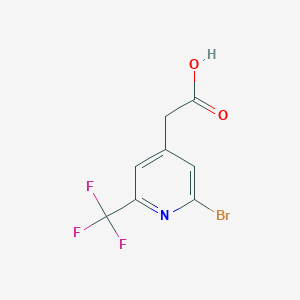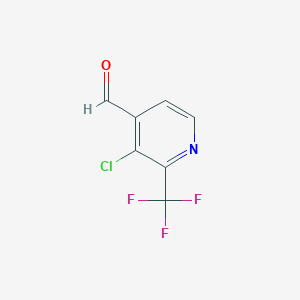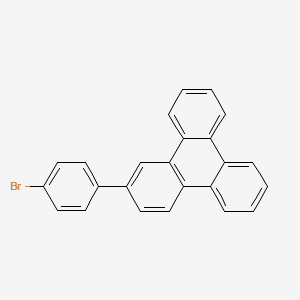
2-(4-Bromophenyl)triphenylene
Übersicht
Beschreibung
“2-(4-Bromophenyl)triphenylene” is an organic compound with the molecular formula C24H15Br . It belongs to the product group of semiconductors .
Molecular Structure Analysis
The molecular structure of “2-(4-Bromophenyl)triphenylene” involves a bromophenyl group attached to a triphenylene group . The exact structure would require more specific information or a detailed spectroscopic analysis.
Physical And Chemical Properties Analysis
“2-(4-Bromophenyl)triphenylene” is a solid at 20 degrees Celsius . Its molecular weight is 383.29 g/mol . More specific physical and chemical properties would require experimental determination or additional data.
Wissenschaftliche Forschungsanwendungen
Organic Electronics
2-(4-Bromophenyl)triphenylene is a valuable compound in the field of organic electronics, particularly in the development of organic semiconductors. Its molecular structure allows for the creation of materials with tunable donor-acceptor properties, making it suitable for active layers in field-effect transistors, hole-transporting layers, and electroluminescent materials in organic light-emitting diodes (OLEDs) .
Photovoltaic Cells
In the realm of renewable energy, 2-(4-Bromophenyl)triphenylene plays a role in enhancing the efficiency of photovoltaic cells. It acts as an electron or hole transporting material in the active layer of organic solar cells, contributing to improved power conversion efficiencies .
OLED Research
The compound’s utility extends to OLED research, where it’s used to design electron transport materials that contribute to lower driving voltages and reduced power consumption in OLEDs. This has implications for the development of more energy-efficient display and lighting technologies .
Medicinal Chemistry
While direct applications in medicinal chemistry are not explicitly documented for 2-(4-Bromophenyl)triphenylene, its structural analogs and derivatives could potentially be explored for drug design and development, given their complex molecular frameworks that could interact with biological targets .
Polymer Synthesis
2-(4-Bromophenyl)triphenylene serves as a building block in polymer synthesis, where it can be incorporated into copolymers to modify their properties, such as solubility, thermal stability, and optical characteristics, which are crucial for advanced material applications .
Sensor Technology
The compound’s electronic properties may be harnessed in sensor technology, although specific applications in this field require further exploration. Its ability to form stable structures and interact with various molecules could lead to the development of sensitive and selective sensors .
Nanotechnology
In nanotechnology, 2-(4-Bromophenyl)triphenylene is part of the conversation for its conductive properties when used in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials are promising for their optoelectronic properties and potential use in functional devices .
Supramolecular Chemistry
Lastly, the compound’s role in supramolecular chemistry involves the formation of complex structures with specific geometric configurations. These structures can lead to novel supramolecular systems with tunable interactions, which are fundamental in the design of new materials and devices .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)triphenylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15Br/c25-18-12-9-16(10-13-18)17-11-14-23-21-7-2-1-5-19(21)20-6-3-4-8-22(20)24(23)15-17/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWESVNIHRVSDDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)C4=CC=C(C=C4)Br)C5=CC=CC=C25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)triphenylene | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Azetidin-1-yl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B1529685.png)
![4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol](/img/structure/B1529689.png)
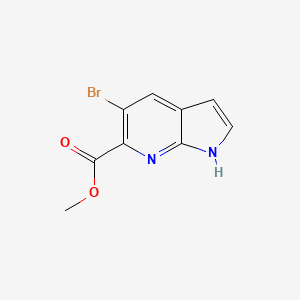
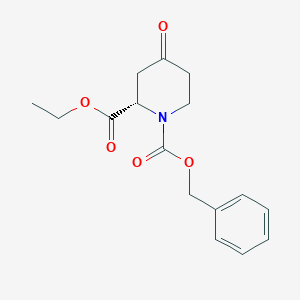

![1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate](/img/structure/B1529695.png)
